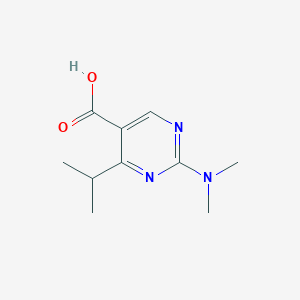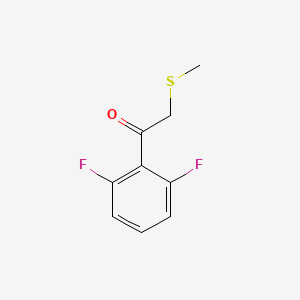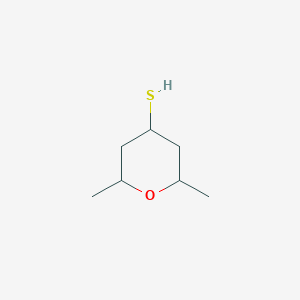
6-(Difluoromethyl)-N-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethyl)-N-methylpyridin-3-amine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The presence of the difluoromethyl group (CF₂H) in its structure is particularly noteworthy, as it can enhance the biological and physiological activity of the compound by improving its lipophilicity, bioavailability, and metabolic stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-N-methylpyridin-3-amine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the radical difluoromethylation of pyridines, which can be achieved using difluoromethylborates as the source of the difluoromethyl radical. This process often requires the use of oxidizing agents such as silver oxide (Ag₂O) and potassium peroxodisulfate (K₂S₂O₈) to generate the reactive difluoromethyl radical .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes can be optimized for efficiency and yield by employing continuous flow reactors and advanced catalytic systems. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve X–H insertion reactions, where X is oxygen, nitrogen, or sulfur .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Difluoromethyl)-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to N-methylpyridin-3-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethyl)-N-methylpyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic other functional groups like alcohols and thiols.
Medicine: Explored for its potential therapeutic properties, including its use in the development of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 6-(Difluoromethyl)-N-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of the target enzymes or receptors, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Trifluoromethyl)-N-methylpyridin-3-amine
- 6-(Fluoromethyl)-N-methylpyridin-3-amine
- 6-(Chloromethyl)-N-methylpyridin-3-amine
Uniqueness
Compared to its analogs, 6-(Difluoromethyl)-N-methylpyridin-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. The difluoromethyl group enhances the compound’s lipophilicity, bioavailability, and metabolic stability, making it a valuable scaffold in drug design and development .
Eigenschaften
Molekularformel |
C7H8F2N2 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
6-(difluoromethyl)-N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2/c1-10-5-2-3-6(7(8)9)11-4-5/h2-4,7,10H,1H3 |
InChI-Schlüssel |
RJAYZEYGYRCTQS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CN=C(C=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol](/img/structure/B13219778.png)
![Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13219783.png)
![7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219794.png)
![(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13219809.png)

![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219823.png)
![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole](/img/structure/B13219826.png)
![2-Phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219831.png)
![3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13219843.png)


![Butyl[1-(3-chlorophenyl)ethyl]amine](/img/structure/B13219862.png)
